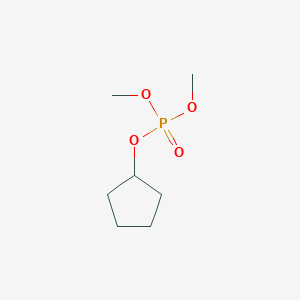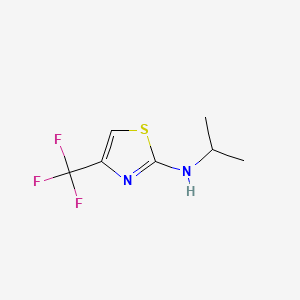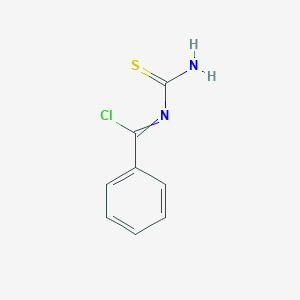
N-Carbamothioylbenzenecarboximidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Carbamothioylbenzenecarboximidoyl chloride is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of both carbamothioyl and benzenecarboximidoyl functional groups, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Carbamothioylbenzenecarboximidoyl chloride typically involves the reaction of benzenecarboximidoyl chloride with thiourea under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: N-Carbamothioylbenzenecarboximidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: It can undergo addition reactions with various reagents to form new compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a corresponding carbamate derivative.
Aplicaciones Científicas De Investigación
N-Carbamothioylbenzenecarboximidoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the modification of biomolecules for various studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Carbamothioylbenzenecarboximidoyl chloride involves its reactivity with various nucleophiles and electrophiles. The molecular targets and pathways depend on the specific application and the nature of the reacting species. For example, in biological systems, it may interact with enzymes or proteins, leading to inhibition or modification of their activity.
Comparación Con Compuestos Similares
N-Carbamoylbenzenecarboximidoyl Chloride: Similar in structure but lacks the thiourea moiety.
N-Thiocarbamoylbenzenecarboximidoyl Chloride: Contains a thiocarbamoyl group instead of a carbamothioyl group.
Uniqueness: N-Carbamothioylbenzenecarboximidoyl chloride is unique due to the presence of both carbamothioyl and benzenecarboximidoyl groups, which confer distinct reactivity and versatility in various chemical reactions and applications.
Propiedades
Número CAS |
138189-13-6 |
|---|---|
Fórmula molecular |
C8H7ClN2S |
Peso molecular |
198.67 g/mol |
Nombre IUPAC |
N-carbamothioylbenzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H7ClN2S/c9-7(11-8(10)12)6-4-2-1-3-5-6/h1-5H,(H2,10,12) |
Clave InChI |
KGPWQZRQAAOAGM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=NC(=S)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


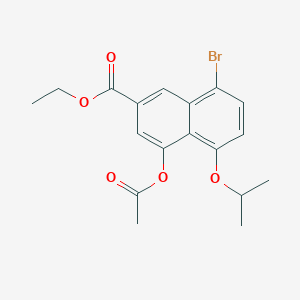
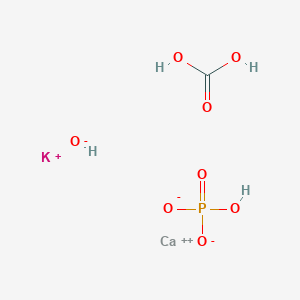
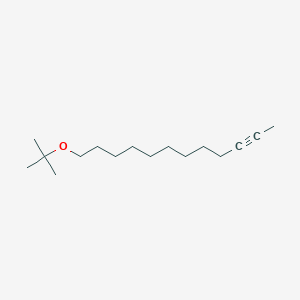
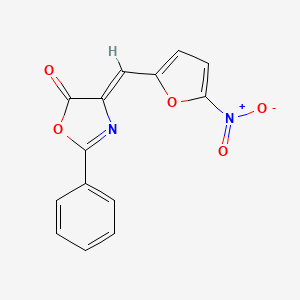
phosphanium perchlorate](/img/structure/B14263295.png)
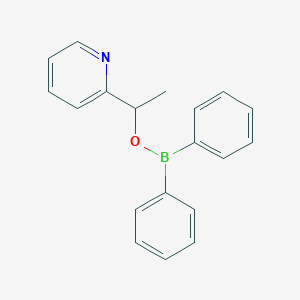

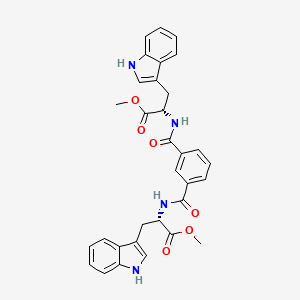
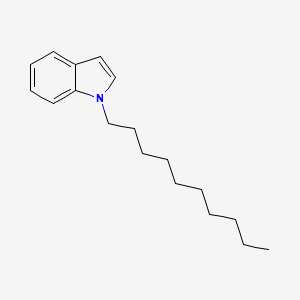
![3-Buten-2-one, 3-[(tributylstannyl)methyl]-](/img/structure/B14263318.png)
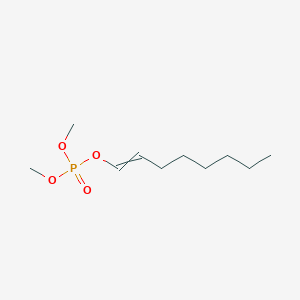
![Lithium 4-[methyl(diphenyl)silyl]buta-2,3-dien-2-ide](/img/structure/B14263328.png)
